2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound that contains a benzimidazole moiety, an azetidine ring, and a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-propan-2-ylbenzimidazole with azetidin-1-yl-1,3,4-thiadiazole in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base to facilitate nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with tubulin, a protein that is essential for cell division. By binding to the colchicine-binding site on tubulin, this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors, making it a promising candidate for further development as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Another azetidine derivative with antiproliferative effects.
3-allylazetidin-2-one: Similar in structure and function, used as a colchicine-binding site inhibitor.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Also inhibits tubulin polymerization and has shown significant antiproliferative activity.
Uniqueness
2-(propan-2-yl)-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of a benzimidazole moiety, an azetidine ring, and a thiadiazole ring. This unique structure contributes to its potent biological activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-10(2)14-17-12-5-3-4-6-13(12)20(14)11-7-19(8-11)15-18-16-9-21-15/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGSFJYQJFACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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